5-nitro-2-phenylpyrimidine
Overview
Description
5-nitro-2-phenylpyrimidine is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.053826475 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
- Synthesis and Derivatives : 5-Nitro-2-phenylpyrimidine and its derivatives have been synthesized and studied for their chemical properties. Notably, the synthesis of various pyrimidine compounds, including those with nitro substituents, has been described, providing insights into their potential applications in chemical research (Brown & England, 1971).
- Tautomerism Studies : Research on tautomerism, specifically in 5-nitro-2-anilinopyridine and 2-anilinopyrimidine, sheds light on the equilibrium and behavior of nitro-substituted pyrimidines. This is crucial for understanding their reactivity and potential applications (Hirota et al., 1980).
Molecular Structure and Spectroscopy
- Crystal Structure Analysis : The crystal structure of related compounds like 6-chloro-4-nitro-2-phenylpyrimidine has been determined, offering valuable information on the geometric parameters that could be relevant to this compound (Rybalova et al., 2001).
- Electronic Spectra and Molecular Structure : Studies focusing on the excited states of nitro-substituted compounds, including 5-nitro derivatives, have provided detailed insights into their electronic absorption, emission spectra, and molecular structures. Such information is crucial for applications in molecular spectroscopy and photochemistry (Michalski et al., 2016).
Potential Therapeutic and Biological Applications
- Cerebral Protective Agents : Some pyrimidine derivatives, including those with nitrophenyl groups, have been explored for their potential as cerebral protective agents. Their activities in anti-anoxic and anti-lipid peroxidation assays suggest possible therapeutic applications (Kuno et al., 1992).
Material Science and Electronics
- Molecular Electronics : Research into molecular diodes has shown that certain nitro-substituted pyrimidines can exhibit charge-induced conformational switching. This suggests potential applications in molecular electronics, such as memory devices and nano-actuators (Derosa et al., 2003).
Mechanism of Action
Target of Action
It’s known that pyrimidine analogs can act as anticancer agents through diverse mechanisms, including kinase enzyme inhibition .
Mode of Action
It’s known to react with aliphatic amines and acetone to form n-substituted 4-nitroanilines . This suggests that it may interact with its targets through a similar mechanism, leading to the formation of new compounds.
Biochemical Pathways
Pyrimidines are structural components of key molecules participating in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it’s plausible that 5-nitro-2-phenylpyrimidine could influence these pathways.
Result of Action
The reaction of this compound with aliphatic amines and acetone results in the formation of n-substituted 4-nitroanilines . This suggests that the compound could have a transformative effect on certain molecules within the cell.
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines
Cellular Effects
It is known that nitro-containing compounds can undergo enzymatic reduction to form reactive intermediates, which can cause cellular damage . Therefore, it is possible that 5-nitro-2-phenylpyrimidine may have similar effects on cells.
Molecular Mechanism
It is known that the compound can react with aliphatic amines and acetone to form N-substituted 4-nitroanilines . This suggests that this compound may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that pyrimidines play a crucial role in nucleic acids, which are key components of genetic material . Therefore, this compound may be involved in similar metabolic pathways.
Properties
IUPAC Name |
5-nitro-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWVLAMQREVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353834 | |
Record name | 2-phenyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68906-00-3 | |
Record name | 2-phenyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.